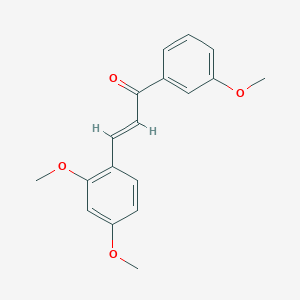

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

CAS No.: 219298-57-4

Cat. No.: VC7043146

Molecular Formula: C18H18O4

Molecular Weight: 298.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219298-57-4 |

|---|---|

| Molecular Formula | C18H18O4 |

| Molecular Weight | 298.338 |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C18H18O4/c1-20-15-6-4-5-14(11-15)17(19)10-8-13-7-9-16(21-2)12-18(13)22-3/h4-12H,1-3H3/b10-8+ |

| Standard InChI Key | XJCOZZGFVGJAQR-CSKARUKUSA-N |

| SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC |

Introduction

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound belonging to the class of propenones. It features a prop-2-en-1-one backbone with a 2,4-dimethoxyphenyl group at the 3-position and a 3-methoxyphenyl group at the 1-position. The compound exhibits a specific stereochemistry, denoted by the "(2E)" prefix, indicating that the double bond between the second and third carbon atoms is in the trans configuration.

Synthesis and Preparation

The synthesis of propenones typically involves condensation reactions between aldehydes and ketones or their derivatives. For compounds like (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, a likely synthesis route would involve the reaction of 2,4-dimethoxybenzaldehyde with a suitable 3-methoxyphenyl ketone derivative in the presence of a base, such as sodium hydroxide, under conditions that favor the formation of the trans isomer.

Applications and Research Findings

While specific applications or research findings for (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one are not detailed in the available literature, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, antioxidant, or anti-inflammatory effects. Additionally, they may be used as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

These compounds share similar molecular weights and formulas but differ in the arrangement of their methoxy groups, which can influence their chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume